molecular formula C11H15NO2 B11716351 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol

1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol

Cat. No.: B11716351
M. Wt: 193.24 g/mol
InChI Key: PJDUNWLBUQMBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a hydroxyl group and a 6-methylpyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the hydroxyl group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position on the cyclobutane ring.

    Attachment of the 6-methylpyridin-3-yloxy group: This can be done through an etherification reaction, where the hydroxyl group on the cyclobutane ring reacts with 6-methylpyridin-3-ol in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated or modified pyridine derivative.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone: Shares the pyridine ring but differs in the substituents and overall structure.

    2-Methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-amine: Similar in having a pyridine ring but differs in the aliphatic chain and functional groups.

Uniqueness: 1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is unique due to its cyclobutane ring structure combined with the 6-methylpyridin-3-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol

InChI

InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3

InChI Key

PJDUNWLBUQMBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC2CCC2(C)O

Origin of Product

United States

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